molecular formula C11H12N2O B13432855 5-Methoxy-2,3-dimethylquinoxaline CAS No. 17635-23-3

5-Methoxy-2,3-dimethylquinoxaline

Cat. No.: B13432855
CAS No.: 17635-23-3
M. Wt: 188.23 g/mol
InChI Key: FQZTVKOSTVLKRA-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dimethylquinoxaline typically involves the condensation of 2-nitroaniline with vicinal diols. One common method includes the use of a ruthenium-catalyzed hydrogen transfer strategy. For example, 2-nitroaniline can be reacted with 2,3-butanediol in the presence of a ruthenium catalyst, cesium hydroxide, and tert-amyl alcohol under nitrogen atmosphere at 150°C for 8 hours .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The choice of catalysts and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: IBX in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

5-Methoxy-2,3-dimethylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or binding to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinoxaline: Lacks the methoxy group, which can influence its reactivity and biological activity.

    5-Methoxyquinoxaline: Similar structure but without the dimethyl groups, affecting its chemical properties.

    Quinoxaline: The parent compound, with different substitution patterns leading to varied applications.

Uniqueness

5-Methoxy-2,3-dimethylquinoxaline is unique due to the presence of both methoxy and dimethyl groups, which can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives .

Properties

CAS No.

17635-23-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methoxy-2,3-dimethylquinoxaline

InChI

InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3

InChI Key

FQZTVKOSTVLKRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2OC)C

Origin of Product

United States

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